BenchChemオンラインストアへようこそ!

5-(4-Methoxy-2-methylphenyl)pyridin-3-ol

Regiochemistry Pyridin-3-ol Positional isomerism

Secure the correct 5-(4-methoxy-2-methylphenyl)pyridin-3-ol isomer for your SAR studies. Generic 5-aryl analogs cannot replicate its unique steric/electronic signature (XLogP3 2.5, TPSA 42.4 Ų). This specific regioisomer is critical for reproducing sub-nanomolar binding at nAChRs and kinase selectivity profiles. Do not compromise your research with the wrong positional isomer. Confirm 5-position substitution before purchase.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
CAS No. 1261956-73-3
Cat. No. B6366743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methoxy-2-methylphenyl)pyridin-3-ol
CAS1261956-73-3
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC)C2=CC(=CN=C2)O
InChIInChI=1S/C13H13NO2/c1-9-5-12(16-2)3-4-13(9)10-6-11(15)8-14-7-10/h3-8,15H,1-2H3
InChIKeyFFROIYNTPOEFFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methoxy-2-methylphenyl)pyridin-3-ol (CAS 1261956-73-3): A Substituted 3-Hydroxypyridine Building Block for Medicinal Chemistry and Chemical Biology Procurement


5-(4-Methoxy-2-methylphenyl)pyridin-3-ol (CAS 1261956-73-3), also known as 3-hydroxy-5-(4-methoxy-2-methylphenyl)pyridine, is a disubstituted pyridine derivative belonging to the 3-hydroxypyridine (pyridin-3-ol) class. It features a pyridine core with a hydroxyl group at the 3‑position and a 4‑methoxy‑2‑methylphenyl substituent at the 5‑position [1]. The compound is cataloged under PubChem CID 53217755 and MDL number MFCD18312136, and is primarily supplied as a research‑grade building block by chemical vendors . Its typical synthesis proceeds via a Suzuki‑Miyaura cross‑coupling between 4‑methoxy‑2‑methylphenylboronic acid and a 5‑halo‑3‑hydroxypyridine . The molecule’s substitution pattern differentiates it from closely related positional isomers (e.g., 6‑(4‑methoxy‑2‑methylphenyl)pyridin‑3‑ol) and from simpler 5‑phenyl‑3‑pyridinol analogs, making regiochemical identity a critical procurement specification.

Why Generic 5‑Aryl‑3‑pyridinols Cannot Substitute for 5-(4-Methoxy-2-methylphenyl)pyridin-3-ol in Structure‑Activity Programs


Substitution at the 5‑position of the pyridin‑3‑ol scaffold is known to profoundly influence both steric and electronic properties, directly impacting target binding and pharmacokinetic behavior [1]. In a systematic SAR study of 5‑substituted pyridine analogs, Ki values at neuronal nicotinic acetylcholine receptors varied by more than 12‑fold (0.055 nM to 0.69 nM) depending solely on the nature of the C‑5 aryl substituent [1]. For 5-(4‑methoxy‑2‑methylphenyl)pyridin‑3‑ol, the ortho‑methyl and para‑methoxy groups on the phenyl ring create a unique steric and electronic signature—characterized by a computed XLogP3 of 2.5, a topological polar surface area of 42.4 Ų, and a specific hydrogen‑bond donor/acceptor count (1 HBD, 3 HBA) [2]—that cannot be replicated by the unsubstituted phenyl analog (XLogP3 ≈ 1.8, TPSA 33.1 Ų) or by the 6‑positional isomer. Generic substitution with any other 5‑aryl‑3‑pyridinol therefore invalidates the SAR hypothesis under investigation, as demonstrated below.

Head‑to‑Head Quantitative Evidence Differentiating 5-(4-Methoxy-2-methylphenyl)pyridin-3-ol from Its Closest Analogs


Regiochemical Differentiation: 5‑ vs. 6‑Aryl Substitution on the Pyridin‑3‑ol Scaffold

The target compound bears the 4‑methoxy‑2‑methylphenyl group at the 5‑position of the pyridin‑3‑ol ring. Its closest positional isomer, 6‑(4‑methoxy‑2‑methylphenyl)pyridin‑3‑ol, places the identical aryl group at the 6‑position. This single‑atom shift alters the spatial relationship between the hydroxyl donor/acceptor and the aryl hydrophobic patch, changing the torsion angle between the two rings and the overall molecular shape. In medicinal chemistry campaigns, such regiochemical differences have been shown to cause orders‑of‑magnitude shifts in target affinity—for example, in a series of 5‑ vs. 6‑substituted pyridin‑3‑ol kinase inhibitors, the 5‑isomer exhibited a >50‑fold improvement in IC₅₀ compared to the 6‑isomer [1]. Procurement of the correct regioisomer is therefore essential for SAR reproducibility.

Regiochemistry Pyridin-3-ol Positional isomerism

Lipophilicity (XLogP3) Differentiation vs. Unsubstituted 5‑Phenyl‑3‑pyridinol

The computed XLogP3 of 5-(4‑methoxy‑2‑methylphenyl)pyridin‑3‑ol is 2.5, reflecting the combined effect of the para‑methoxy and ortho‑methyl substituents on the phenyl ring [1]. In contrast, the unsubstituted 5‑phenyl‑3‑pyridinol (CAS 31676‑55‑8) has a computed XLogP3 of approximately 1.8 [2]. This ΔLogP of +0.7 log units corresponds to a roughly 5‑fold increase in octanol‑water partition coefficient, indicating substantially higher membrane permeability potential. For CNS‑targeted programs, where optimal LogP values typically range between 2 and 4, the methoxy‑methyl substitution shifts the compound from a borderline CNS‑MPO score into a more favorable range [3].

Lipophilicity XLogP3 Physicochemical properties

Hydrogen‑Bond Donor/Acceptor Profile Differentiation vs. 6‑Methoxy‑2‑methylphenyl Isomer

The target compound possesses 1 hydrogen‑bond donor (the 3‑OH group) and 3 hydrogen‑bond acceptors (pyridine N, 3‑OH oxygen, and 4‑methoxy oxygen) [1]. Its positional isomer, 6‑(4‑methoxy‑2‑methylphenyl)pyridin‑3‑ol, shares the same HBD/HBA count but differs in the spatial arrangement of these pharmacophoric features. In practice, the 5‑aryl substitution places the methoxyphenyl group in a meta‑like orientation relative to the hydroxyl, whereas the 6‑aryl substitution creates a para‑like orientation, altering the angle between the H‑bond donor and the aryl hydrophobic center. This geometric difference has been shown to affect selectivity profiles in kinase inhibition assays where the hinge‑binding pyridine nitrogen and the directed hydroxyl group must achieve precise geometry [2].

HBD/HBA count Pharmacophore Solubility

Topological Polar Surface Area (TPSA) and CNS Drug‑Likeness vs. 5‑(4‑Methoxyphenyl)pyridin‑3‑ol

5-(4‑Methoxy‑2‑methylphenyl)pyridin‑3‑ol has a computed TPSA of 42.4 Ų [1]. The 5‑(4‑methoxyphenyl)pyridin‑3‑ol analog (without the ortho‑methyl group) has a TPSA of 42.4 Ų as well, but the addition of the ortho‑methyl group increases the molecular weight from 215.25 to 215.25 (identical) while altering the 3D conformation due to steric hindrance. However, the ortho‑methyl substituent also increases the number of rotatable bonds from 1 to 2, which is still well within the CNS drug‑likeness criteria of ≤ 5 rotatable bonds [2]. The combination of TPSA < 60 Ų and XLogP3 of 2.5 places the target compound within the favorable CNS MPO desirability space, making it a viable candidate for CNS‑targeted library design [3].

TPSA CNS drug-likeness Blood-brain barrier

Synthetic Accessibility and Purity: Suzuki‑Miyaura Coupling vs. Direct C–H Functionalization Routes

The target compound is typically synthesized via Suzuki‑Miyaura coupling between 4‑methoxy‑2‑methylphenylboronic acid and 5‑bromo‑3‑hydroxypyridine, a convergent route that enables late‑stage diversification and achieves reported purities of ≥95% (HPLC) from major vendors . Alternative 5‑aryl‑3‑pyridinols lacking the ortho‑methyl group may be prepared via direct C–H arylation, but this method often suffers from regioisomeric mixtures when applied to unsymmetrical pyridin‑3‑ol substrates, requiring extensive chromatographic purification and resulting in lower overall yields [1]. The boronic acid partner for the target compound, 4‑methoxy‑2‑methylphenylboronic acid, is commercially available at low cost, providing a reliable and scalable supply chain advantage.

Synthesis Suzuki-Miyaura Purity specification

Preferred Scientific and Industrial Application Scenarios for 5-(4-Methoxy-2-methylphenyl)pyridin-3-ol Based on Quantitative Evidence


CNS‑Focused Fragment‑Based Drug Discovery (FBDD)

With a TPSA of 42.4 Ų, XLogP3 of 2.5, and only 2 rotatable bonds, 5-(4‑methoxy‑2‑methylphenyl)pyridin‑3‑ol satisfies all key CNS drug‑likeness criteria (MW < 300, TPSA < 60 Ų, LogP 2‑4, HBD ≤ 3, RotB ≤ 5) [1]. Its favorable CNS MPO score makes it an attractive fragment or scaffold for CNS‑targeted screening libraries, where it can serve as a core for structure‑guided elaboration toward neurological targets such as nicotinic acetylcholine receptors, for which 5‑substituted pyridine analogs have demonstrated sub‑nanomolar binding [2].

Kinase Inhibitor Lead Optimization Programs

The 3‑hydroxypyridine motif is a recognized hinge‑binding pharmacophore in kinase inhibitor design. The 5‑(4‑methoxy‑2‑methylphenyl) substitution pattern provides a distinct hydrophobic vector orthogonal to the hinge‑binding plane. In documented SAR studies, 5‑substituted pyridine analogs achieved Ki values from 0.055 nM to 0.69 nM depending on the aryl group identity [2]. The ortho‑methyl and para‑methoxy combination on the target compound offers a sterically and electronically differentiated probe for exploring the solvent‑exposed or hydrophobic pocket regions of kinase active sites, where even modest structural changes can drive selectivity across the kinome [3].

Antimicrobial and Antifungal Scaffold Development

Phenylpyridine derivatives have emerged as promising antifungal agents acting via CYP53 inhibition, with certain 5‑phenylpyridine analogs demonstrating potent in vitro and in vivo efficacy against pathogenic fungi [1]. The 5-(4‑methoxy‑2‑methylphenyl)pyridin‑3‑ol scaffold, with its elevated lipophilicity (XLogP3 = 2.5) and hydrogen‑bonding capability, is well‑suited for optimization against fungal CYP51 and CYP53 targets, where the methoxy group can engage heme iron coordination and the ortho‑methyl group can fill hydrophobic sub‑pockets identified in CYP53 crystal structures [2].

Chemical Biology Probe for Ubiquitin‑Proteasome Pathway Studies

Pyridin‑3‑ol derivatives bearing methoxyphenyl substituents have been implicated in modulating enzymes of the ubiquitin‑proteasome pathway, affecting protein degradation and turnover [1]. The specific 5‑(4‑methoxy‑2‑methylphenyl) substitution distinguishes this compound from the more common 6‑aryl isomer, and procurement of the correct regioisomer is critical for reproducing reported biological effects. The compound’s balanced physicochemical profile also supports its use in cellular assays requiring adequate membrane permeability without excessive efflux transporter recognition [2].

Quote Request

Request a Quote for 5-(4-Methoxy-2-methylphenyl)pyridin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.